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Compound of Interest

Compound Name: 4-(3-Bromopropoxy)benzaldehyde

Cat. No.: B106765 Get Quote

An In-depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde: Synthesis, Properties,

and Applications

Abstract
4-(3-Bromopropoxy)benzaldehyde is a bifunctional aromatic compound of significant utility in

synthetic organic chemistry. Possessing both a reactive aldehyde and a versatile alkyl bromide,

it serves as a crucial intermediate for the construction of complex molecular architectures. This

guide provides a comprehensive overview of its chemical and physical properties, details its

primary synthetic route via the Williamson ether synthesis with mechanistic insights, explores

its key chemical transformations, and discusses its applications in drug discovery and materials

science. Safety protocols and detailed experimental procedures are included to provide a

practical resource for researchers, scientists, and drug development professionals.

Introduction and Core Attributes
4-(3-Bromopropoxy)benzaldehyde, with CAS Number 17954-81-3, is a crystalline solid that

represents a class of valuable molecular linkers.[1][2] Its structure uniquely combines two key

functional groups:

An Aldehyde Group: Attached to the aromatic ring, this group is a gateway for a multitude of

classic organic reactions, including oxidation, reduction, imine formation, and carbon-carbon

bond-forming reactions.[3] The aldehyde's reactivity is moderated by the electron-donating

nature of the para-alkoxy substituent.
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A Primary Alkyl Bromide: At the terminus of a three-carbon alkoxy chain, the bromo group is

an excellent leaving group, making this position highly susceptible to nucleophilic substitution

(Sₙ2) reactions.[4] This allows for the straightforward introduction of a wide array of

functional moieties.

This dual functionality makes 4-(3-Bromopropoxy)benzaldehyde an ideal building block for

synthesizing molecules where a substituted benzaldehyde pharmacophore is tethered to

another molecular entity via a flexible propyl linker. Its application is particularly prevalent in the

development of novel therapeutic agents and functional materials.[5][6]

Physicochemical and Spectroscopic Profile
The unambiguous identification and characterization of 4-(3-Bromopropoxy)benzaldehyde
are critical for its effective use. Its properties are well-documented and summarized below.

Physical and Chemical Properties
Property Value Reference(s)

IUPAC Name
4-(3-

bromopropoxy)benzaldehyde
[2]

CAS Number 17954-81-3 [1][2]

Molecular Formula C₁₀H₁₁BrO₂ [7]

Molecular Weight 243.10 g/mol [2][7]

Appearance
White to off-white crystalline

solid

Melting Point 55 - 58 °C

InChI Key
XQCCNZFHLCQXEP-

UHFFFAOYSA-N
[2][8]

Spectroscopic Data Interpretation
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption

bands. A strong, sharp peak is expected around 1700-1685 cm⁻¹, indicative of the C=O

stretching vibration of the aromatic aldehyde.[9][10] The C-H stretching of the aldehyde

proton typically appears as a pair of bands between 2850-2750 cm⁻¹.[9] Aromatic C=C

stretching vibrations are observed in the 1600-1450 cm⁻¹ region, while the prominent C-O-C

stretching of the ether linkage appears around 1250 cm⁻¹ and 1050 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides

a clear map of the molecule's hydrogen environments.

Aldehyde Proton (CHO): A singlet at ~9.8-10.0 ppm.[9]

Aromatic Protons: Two doublets in the aromatic region (~6.9-7.8 ppm), characteristic of a

1,4-disubstituted benzene ring. The protons ortho to the aldehyde will be further downfield

than those ortho to the ether.

Propoxy Chain Protons: Three distinct multiplets for the -OCH₂CH₂CH₂Br chain. The

protons adjacent to the oxygen (-OCH₂-) appear around 4.1-4.2 ppm (triplet). The protons

adjacent to the bromine (-CH₂Br) are found at ~3.5-3.6 ppm (triplet). The central

methylene protons (-CH₂-) appear as a multiplet (quintet or pentet) around 2.2-2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum confirms the

carbon skeleton.

Carbonyl Carbon (C=O): A distinct peak downfield, typically ~191 ppm.[11]

Aromatic Carbons: Four signals in the aromatic region (~115-164 ppm). The carbon

attached to the oxygen (C-O) and the carbon of the aldehyde group (C-CHO) will be the

most deshielded.

Propoxy Chain Carbons: Three signals in the aliphatic region: ~65-68 ppm (-OCH₂), ~30-

33 ppm (-CH₂-), and ~30-32 ppm (-CH₂Br).

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak

cluster due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br,

have nearly equal natural abundance, resulting in two peaks of similar intensity at m/z = 242

and m/z = 244 ([M]⁺ and [M+2]⁺).[12]
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Synthesis and Mechanistic Considerations
The most reliable and widely adopted method for preparing 4-(3-
Bromopropoxy)benzaldehyde is the Williamson Ether Synthesis.[4][13] This venerable

reaction provides an efficient pathway by forming the ether linkage through an Sₙ2 mechanism.

Retrosynthetic Analysis and Reaction Rationale
The synthesis involves the reaction between 4-hydroxybenzaldehyde and a three-carbon

electrophile. The logical choice of reagents is 4-hydroxybenzaldehyde and 1,3-

dibromopropane.

Causality of Reagent Choice: The key to this synthesis is the Sₙ2 reaction between a

nucleophilic phenoxide and an electrophilic primary alkyl halide.[14] The alternative pathway

—using a brominated aromatic ring and 3-hydroxypropyl bromide—is not feasible because

Sₙ2 reactions do not occur at sp²-hybridized carbons of an aryl halide.[4] The Williamson

synthesis works best with unhindered primary alkyl halides to minimize the competing E2

elimination reaction, making 1,3-dibromopropane an ideal electrophile.[13][14]

Experimental Workflow and Mechanism
The synthesis proceeds in two conceptual steps: deprotonation of the phenol followed by

nucleophilic attack.

4-Hydroxybenzaldehyde +
1,3-Dibromopropane +

K₂CO₃ (Base)

Step 1: Deprotonation
Phenol -> Phenoxide

Heat (Reflux)

Acetone or DMF
(Solvent)

Step 2: Sₙ2 Attack
Phenoxide attacks

1,3-dibromopropane

Formation of
Nucleophile Aqueous Workup

(Filtration & Extraction)
Reaction Complete

Purification
(Recrystallization or
Chromatography)

4-(3-Bromopropoxy)benzaldehyde

Click to download full resolution via product page

Caption: Workflow for the Williamson Ether Synthesis of 4-(3-Bromopropoxy)benzaldehyde.
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Mechanism:

Deprotonation: The base (commonly potassium carbonate) deprotonates the acidic hydroxyl

group of 4-hydroxybenzaldehyde to generate a potent potassium phenoxide nucleophile.[15]

Nucleophilic Substitution: The resulting phenoxide ion attacks one of the primary carbons of

1,3-dibromopropane in a classic Sₙ2 displacement, expelling a bromide ion and forming the

ether bond. Using an excess of 1,3-dibromopropane minimizes the formation of the bis-ether

byproduct.

Detailed Laboratory Protocol
This protocol is a representative procedure for the synthesis.

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-

hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable

solvent such as acetone or DMF.

Reagent Addition: Add 1,3-dibromopropane (1.5-2.0 eq) to the stirred suspension.

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Wash the filter cake with the solvent.

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the

resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with

water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The crude product can be purified by recrystallization from a solvent system like

ethanol/water or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility
The value of 4-(3-Bromopropoxy)benzaldehyde lies in its ability to undergo selective

transformations at either of its two functional groups.
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Aldehyde Transformations Alkyl Bromide Transformations

4-(3-Bromopropoxy)benzaldehyde

Carboxylic Acid
(via Oxidation, e.g., KMnO₄)

Benzyl Alcohol
(via Reduction, e.g., NaBH₄)

Amine
(via Reductive Amination)

Imine/Schiff Base
(with R-NH₂)

Alkyl Azide
(with NaN₃)

Substituted Amine
(with R₂NH)

Thioether
(with R-SH)

Complex Ether
(with R-OH)

Click to download full resolution via product page

Caption: Key reaction pathways for 4-(3-Bromopropoxy)benzaldehyde.

Transformations of the Aldehyde Group
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-(3-

bromopropoxy)benzoic acid using standard oxidizing agents like potassium permanganate

(KMnO₄) or Jones reagent.

Reduction: Selective reduction to the corresponding benzyl alcohol is cleanly achieved with

mild reducing agents such as sodium borohydride (NaBH₄), leaving the alkyl bromide intact.

Reductive Amination: This powerful transformation involves the initial formation of an imine

with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium

cyanoborohydride) to yield a secondary or tertiary amine, respectively.

Condensation Reactions: The aldehyde readily condenses with primary amines to form

Schiff bases (imines) or with compounds containing active methylene groups (e.g.,

malonates) in Knoevenagel or Claisen-Schmidt condensations.[16][17]

Transformations of the Alkyl Bromide Group
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions.

Nucleophilic Substitution: A vast range of nucleophiles can be used to displace the bromide,

including:
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Azides (e.g., NaN₃): To form an alkyl azide, which can be subsequently reduced to a

primary amine.

Amines and Anilines: To generate secondary or tertiary amines.

Thiols (R-SH): To create thioethers.

Alkoxides (R-O⁻): To form more complex, unsymmetrical ethers.

Cyanide (NaCN): To extend the carbon chain and introduce a nitrile group.

Applications in Research and Drug Development
The synthetic versatility of 4-(3-Bromopropoxy)benzaldehyde makes it a valuable tool in

several scientific domains.

Medicinal Chemistry: It is frequently employed as a linker to synthesize bifunctional

molecules. For example, the benzaldehyde moiety can be part of a pharmacophore that

inhibits a specific enzyme, while the alkyl bromide end is used to attach a second functional

unit, such as a fluorescent tag, a solubilizing group, or another bioactive component to

create a hybrid drug.[5][18]

Materials Science: The molecule can be used to functionalize surfaces or polymers. The

aldehyde can be anchored to a substrate, leaving the bromo-terminated chain available for

further modification, or vice-versa. This is useful in creating materials with tailored chemical

or physical properties.

Combinatorial Chemistry: As a bifunctional building block, it is ideal for generating libraries of

related compounds for high-throughput screening. By reacting the aldehyde with a set of

amines and the bromide with a set of nucleophiles, a large matrix of diverse products can be

synthesized efficiently.

Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are essential when handling 4-(3-
Bromopropoxy)benzaldehyde.
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Hazard Identification: This compound is classified as harmful if swallowed and causes skin,

eye, and respiratory irritation.[19] It may also cause an allergic skin reaction.

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1]

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.[20] Avoid creating and inhaling dust.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][20]

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and

strong bases.[3][20]

First Aid: In case of contact, rinse skin or eyes with plenty of water.[19][20] If inhaled, move

to fresh air.[19] If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion
4-(3-Bromopropoxy)benzaldehyde is a cornerstone intermediate in modern organic

synthesis. Its value is derived from the strategic placement of two distinct and highly reactive

functional groups within a single, stable molecular framework. The ability to selectively

manipulate either the aldehyde or the alkyl bromide provides chemists with a powerful tool for

the logical and efficient construction of complex molecules. From its straightforward synthesis

via the Williamson ether reaction to its widespread application as a molecular linker in drug

discovery and materials science, 4-(3-Bromopropoxy)benzaldehyde will continue to be a

compound of high interest to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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